1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYPROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a piperidinecarboxamide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYPROPYL)-4-PIPERIDINECARBOXAMIDE involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine.
Introduction of the Piperidinecarboxamide Moiety: This step involves the reaction of the benzofuro[3,2-d]pyrimidine intermediate with a suitable piperidine derivative under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYPROPYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYPROPYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antileukemia agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the biological activities of benzofuro[3,2-d]pyrimidine derivatives, including their fungicidal and antibacterial properties.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYPROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play a role in disease progression. For example, it may inhibit kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYPROPYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one Derivatives: These compounds have shown moderate fungicidal activities and are structurally similar but differ in their functional groups.
Benzofuro[3,2-c]quinoline Derivatives: These compounds are studied for their antileukemia activity and have a different core structure but share some biological activities.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYPROPYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C20H24N4O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c1-26-12-4-9-21-20(25)14-7-10-24(11-8-14)19-18-17(22-13-23-19)15-5-2-3-6-16(15)27-18/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,21,25) |
InChI Key |
VXHKYBUGINHEEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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